4-Fluoro-2-phenylaniline
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Overview
Description
4-Fluoro-2-phenylaniline is an organic compound with the molecular formula C12H10FN It is a fluorinated derivative of phenylaniline, characterized by the presence of a fluorine atom at the fourth position of the phenyl ring
Mechanism of Action
Target of Action
It’s known that fluorinated phenylalanines, which include compounds like 4-fluoro-2-phenylaniline, have had considerable industrial and pharmaceutical applications . They have also played an important role as potential enzyme inhibitors .
Mode of Action
Fluorinated phenylalanines are known to modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal ph, stability, thermal stability, and therapeutic properties .
Biochemical Pathways
It’s worth noting that fluorinated phenylalanines can influence the metabolic properties of membrane permeability and reactivity .
Pharmacokinetics
The pharmacokinetic parameters of kel, k12, k21, and V1 for intracarotid injection of 18F-FBPA with BBB-D derived from the open 2-compartment model are 0.0206 0.0018 min 1, 0.0260 0.0016 min 1, 0.0039 0.0003 min 1, and 3.1 0.1 mL, respectively .
Result of Action
Fluorinated phenylalanines have been found to have considerable industrial and pharmaceutical potential .
Action Environment
It’s known that the compound is a solid at room temperature and has a storage temperature of 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-phenylaniline typically involves the fluorination of phenylaniline derivatives. One common method is the direct fluorination of 4-borono-2-phenylaniline using fluorinating agents such as [18F]AcOF or [18F]F2 . Another approach involves the cross-coupling of protected iodoalanine with 4-fluorobromobenzene or 2- and 4-fluoroiodobenzene .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
4-Fluoro-2-phenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in protein modification.
Industry: The compound’s unique properties make it useful in the development of advanced materials and pharmaceuticals.
Comparison with Similar Compounds
- α-Fluorophenylalanine
- β,β-Difluorophenylalanine
- 2-Fluoro-4-phenylaniline
Properties
IUPAC Name |
4-fluoro-2-phenylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRKNEMJCQALHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597962 |
Source
|
Record name | 5-Fluoro[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1717-22-2 |
Source
|
Record name | 5-Fluoro[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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